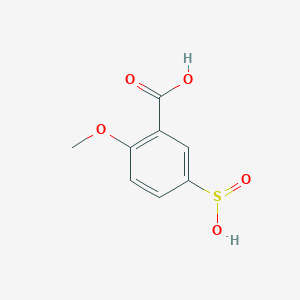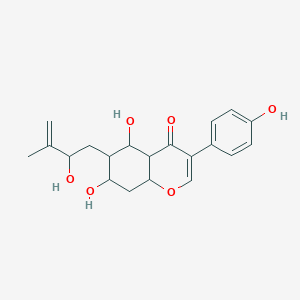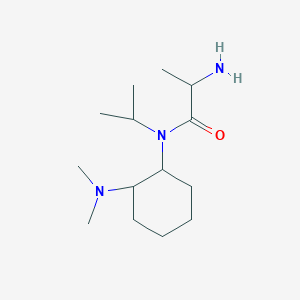
1-Chlorocarbonyl-2,6-dimethyl-4-tert-butoxycarbonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperazine ring substituted with chlorocarbonyl and tert-butyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpiperazine with phosgene to introduce the chlorocarbonyl group, followed by esterification with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features may interact with specific biological targets, providing insights into their mechanisms of action.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorocarbonyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The piperazine ring can also interact with receptors or ion channels, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorocarbonyl derivatives: Compounds like 4-(chlorocarbonyl)-1-piperazinecarboxylic acid tert-butyl ester share similar structural features.
Piperazine derivatives: Other piperazine-based compounds, such as 3,5-dimethylpiperazine, have related chemical properties.
Uniqueness
(3R,5s)-rel-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for distinct interactions with biological targets and chemical reactivity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C12H21ClN2O3 |
|---|---|
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
tert-butyl 4-carbonochloridoyl-3,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-8-6-14(11(17)18-12(3,4)5)7-9(2)15(8)10(13)16/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
XQYJANFHPUJZBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1C(=O)Cl)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


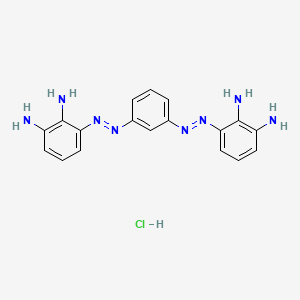

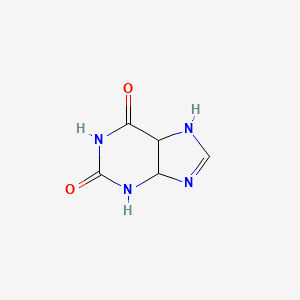
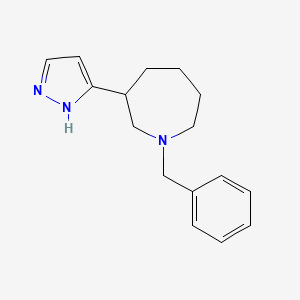
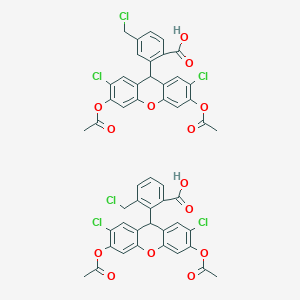
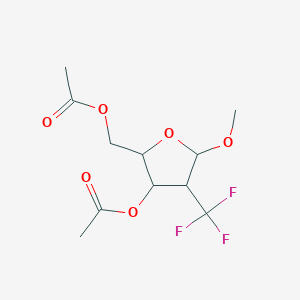
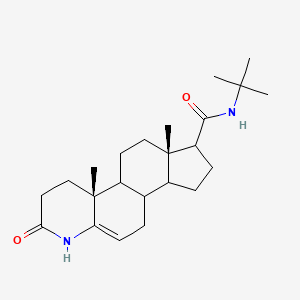



![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)
